(S)-1-Cyclopropylethan-1-amine (2R,3R)-2,3-dihydroxysuccinate
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Overview
Description
(S)-1-Cyclopropylethan-1-amine (2R,3R)-2,3-dihydroxysuccinate is a chiral compound with significant importance in various fields of chemistry and biochemistry. This compound features a cyclopropyl group attached to an ethanamine backbone, combined with a dihydroxysuccinate moiety. The stereochemistry of the compound is defined by the (S) and (2R,3R) configurations, which are crucial for its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Cyclopropylethan-1-amine (2R,3R)-2,3-dihydroxysuccinate typically involves several steps, starting from readily available precursors. One common method involves the cyclopropanation of an appropriate alkene, followed by amination and subsequent dihydroxylation to introduce the succinate moiety. The stereochemistry is controlled through the use of chiral catalysts or chiral auxiliaries during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, enantioselective synthesis methods are employed to ensure the correct stereochemistry of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Cyclopropylethan-1-amine (2R,3R)-2,3-dihydroxysuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols or amines.
Scientific Research Applications
(S)-1-Cyclopropylethan-1-amine (2R,3R)-2,3-dihydroxysuccinate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its biological activity, including as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and as a precursor in the manufacture of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (S)-1-Cyclopropylethan-1-amine (2R,3R)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- ®-1-Cyclopropylethan-1-amine (2S,3S)-2,3-dihydroxysuccinate
- (S)-1-Cyclopropylethan-1-amine (2S,3S)-2,3-dihydroxysuccinate
- ®-1-Cyclopropylethan-1-amine (2R,3R)-2,3-dihydroxysuccinate
Uniqueness
The uniqueness of (S)-1-Cyclopropylethan-1-amine (2R,3R)-2,3-dihydroxysuccinate lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This stereochemistry can influence the compound’s reactivity, binding interactions, and overall efficacy in various applications.
Properties
IUPAC Name |
(1S)-1-cyclopropylethanamine;(2R,3R)-2,3-dihydroxybutanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.C4H6O6/c1-4(6)5-2-3-5;5-1(3(7)8)2(6)4(9)10/h4-5H,2-3,6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t4-;1-,2-/m01/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFIHKUWXRRSLF-PVVQJHSOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N.C(C(C(=O)O)O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CC1)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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